molecular formula C8H12N4O4 B587459 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil CAS No. 1794768-19-6

4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil

Cat. No.: B587459
CAS No.: 1794768-19-6
M. Wt: 231.226
InChI Key: OJERWLCKFBQUEA-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil is a synthetic compound with the molecular formula C8H9D3N4O4 and a molecular weight of 231.22 g/mol . This compound is a derivative of uracil, a pyrimidine nucleobase found in RNA. It is characterized by the presence of an ethoxycarbonyl group and a deuterium-labeled methyl group, which makes it useful in various scientific research applications.

Preparation Methods

The synthesis of 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil typically involves the following steps:

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The ethoxycarbonyl group and deuterium labeling can influence the compound’s binding affinity and stability, affecting its biological activity. The pathways involved may include inhibition of nucleic acid synthesis or modulation of enzyme activity .

Comparison with Similar Compounds

Similar compounds to 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil include:

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies.

Properties

IUPAC Name

ethyl N-[6-amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c1-3-16-8(15)10-4-5(9)11-7(14)12(2)6(4)13/h3,9H2,1-2H3,(H,10,15)(H,11,14)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJERWLCKFBQUEA-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(NC(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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